N-butyl-N'-(2-methylbenzyl)ethanediamide
Description
N-butyl-N'-(2-methylbenzyl)ethanediamide is a diamide derivative of ethanedioic acid, featuring a butyl group and a 2-methylbenzyl substituent on the two nitrogen atoms of the diamide backbone. Its molecular formula is C₁₄H₂₀N₂O₂, with a calculated molecular weight of 248.32 g/mol. The compound’s structure combines lipophilic (butyl) and aromatic (2-methylbenzyl) moieties, which may influence its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
N-butyl-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-9-15-13(17)14(18)16-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQBTTWDAJSSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs of Ethanediamides
The following table compares N-butyl-N'-(2-methylbenzyl)ethanediamide with two ethanediamide derivatives from the evidence:
Key Observations:
Substituent Effects: The 2-methylbenzyl group in the target compound introduces ortho-substitution steric effects, which may hinder rotational freedom and reduce binding efficiency compared to para-substituted analogs like the 4-tert-butylphenyl derivative.
Lipophilicity and Solubility :
- The 4-tert-butylphenyl substituent () increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility. In contrast, the sulfone group () improves solubility via polar interactions.
Synthetic Accessibility: Ethanediamides are typically synthesized via coupling of amines with ethanedioyl chloride or activated oxalates. The target compound’s synthesis may parallel methods in (amide formation via benzoyl chloride and amino alcohols) and (acylation with acetic anhydride).
Functional Group Comparisons
Benzamide Derivatives ( and ):
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and N-benzyl-N-(furan-2-ylmethyl)acetamide () are monoamides, lacking the dual reactivity of ethanediamides. Their directing groups (e.g., hydroxyl, furan) facilitate metal-catalyzed C–H activation, whereas ethanediamides may serve as bidentate ligands.
Pharmaceutical Salts ():
- Benzathine benzylpenicillin () incorporates a dibenzylethylenediamine salt, highlighting the pharmaceutical relevance of benzyl-substituted diamines. While distinct from ethanediamides, this underscores the importance of benzyl groups in enhancing stability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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